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(E/Z)-Mirin

DNA Damage Response ATM Signaling MRN Complex

(E/Z)-Mirin is the definitive tool for distinguishing MRN damage-sensing from downstream ATM kinase signaling. Unlike KU-55933 (direct ATM inhibitor) or PFM01/PFM03 (endonuclease-selective), it uniquely inhibits Mre11-associated exonuclease activity while preserving ATM kinase integrity. Apply at 12 μM for MRN-dependent ATM activation blockade, 50–100 μM for HDR/exonuclease inhibition, or 25–50 μM for G2/M checkpoint bypass. As the prototypical MRN inhibitor validated in original chemical genetic screens, it serves as the essential benchmark reference for novel Mre11 inhibitor development.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
Cat. No. B7733993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Mirin
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
InChIKeyYBHQCJILTOVLHD-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-Mirin: A Prototypical Small-Molecule MRN Complex Inhibitor for DNA Damage Response Research


(E/Z)-Mirin (CAS 299953-00-7) is a mixture of (E)-Mirin and (Z)-Mirin configurations, with (Z)-Mirin being the active MRN complex inhibitor . Identified via a forward chemical genetic screen, Mirin targets the Mre11-Rad50-Nbs1 (MRN) complex—the primary sensor of DNA double-strand breaks—by inhibiting Mre11-associated exonuclease activity and preventing MRN-dependent ATM activation without affecting ATM protein kinase activity [1]. (E/Z)-Mirin serves as the foundational research tool for MRN pathway interrogation, distinct from direct ATM kinase inhibitors (e.g., KU-55933) and second-generation MRE11 endonuclease-selective inhibitors (e.g., PFM01, PFM03) [2].

Why (E/Z)-Mirin Cannot Be Substituted by General ATM or DNA-PK Inhibitors in MRN-Focused Studies


Generic substitution of (E/Z)-Mirin with ATM kinase inhibitors (e.g., KU-55933) or DNA-PK inhibitors (e.g., NU7441) fails to recapitulate MRN-specific phenotypes. Mirin acts upstream at the MRN complex level, inhibiting Mre11 exonuclease activity and preventing ATM activation by blocking the damage-sensing machinery, whereas KU-55933 acts downstream as a direct ATP-competitive inhibitor of ATM kinase catalytic activity . Critically, Mirin does not inhibit Rad50-associated adenylate kinase or Exonuclease III, demonstrating MRN-specific targeting rather than broad nuclease inhibition . Second-generation MRE11 inhibitors (PFM01, PFM03) are endonuclease-selective and do not inhibit exonuclease activity, making them unsuitable for studies requiring dual exonuclease/ATM activation blockade [1]. Therefore, experimental protocols requiring MRN complex inhibition with preserved ATM kinase integrity demand (E/Z)-Mirin specifically.

(E/Z)-Mirin Differentiation Evidence: Quantitative Head-to-Head Comparisons with Closest Analogs


Mechanistic Differentiation: MRN Complex Inhibition vs. Direct ATM Kinase Inhibition

(E/Z)-Mirin inhibits MRN-dependent ATM activation with an IC50 of 12 μM in cell-free p53 Ser15 phosphorylation assays, while KU-55933 directly inhibits ATM kinase with an IC50 of 13 nM [1]. Mirin exhibits no effect on MRN-independent ATM activation in the presence of high DSBs or on activated monomeric ATM, whereas KU-55933 inhibits all ATM kinase activity regardless of activation mechanism . The >900-fold difference in potency (μM vs. nM) reflects fundamentally distinct mechanisms: upstream MRN complex inhibition (Mirin) versus downstream ATP-competitive kinase inhibition (KU-55933) [1].

DNA Damage Response ATM Signaling MRN Complex Checkpoint Biology

Nuclease Activity Selectivity: Mirin Exonuclease Inhibition vs. PFM01/PFM03 Endonuclease Selectivity

Mirin (100 μM) inhibits MRN exonuclease activity on labeled DNA incubated with human MRN for 30 minutes at 37°C, but does NOT inhibit MRE11 endonuclease activity [1]. In contrast, PFM03 (100 μM) inhibits human MRE11 endonuclease activity on φX174 circular ssDNA, while Mirin shows no endonuclease inhibition under identical conditions [1]. PFM01, an N-alkylated Mirin derivative, selectively inhibits MRE11 endonuclease but not exonuclease activity by targeting a distinct binding site near the dimer interface . Crystal structures confirm that Mirin and PFM03 occupy adjacent but distinct binding sites on MRE11 [2].

MRE11 Nuclease DNA End Resection Homologous Recombination NHEJ

Target Specificity: Mirin MRN-Selective Inhibition vs. Off-Target Kinase Activity

Mirin exhibits no inhibitory activity against Rad50-associated adenylate kinase or Exonuclease III, demonstrating specificity for Mre11 exonuclease rather than broad nuclease inhibition . In contrast, the ATM kinase inhibitor KU-55933 demonstrates measurable off-target activity against other PIKK family members, with IC50 values of 2.5 μM for DNA-PK, 9.3 μM for mTOR, and 16.6 μM for PI3K . While KU-55933 maintains ~190-fold selectivity for ATM over DNA-PK, its off-target profile at concentrations exceeding 1 μM may confound cellular studies, whereas Mirin's MRN-targeted mechanism provides orthogonal pathway interrogation .

Kinase Selectivity PIKK Family Off-Target Profiling

Cellular Phenotype: G2/M Checkpoint Abrogation by Mirin vs. G2 Arrest by ATM Inhibitors

Mirin (25-50 μM) prevents IR-induced G2/M checkpoint activation in U2OS cells, causing a ~10-fold increase in mitotic cell population after irradiation at 25 μM [1]. In contrast, KU-55933 treatment (10 μM) induces G2 arrest in irradiated cells rather than checkpoint abrogation [2]. Mirin also increases G2 population ~1.6-fold at 50 μM in exponentially growing TOSA4 cultures without irradiation, indicating MRN inhibition alters basal cell cycle distribution . These opposing cell cycle outcomes reflect fundamental mechanistic differences: Mirin blocks damage sensing upstream, while ATM inhibitors block downstream signaling after damage detection has occurred.

Cell Cycle Checkpoint G2/M Arrest Radiosensitization

Chemical Probe Utility: Mirin as Benchmark Reference for Next-Generation MRE11 Inhibitors

Mirin is consistently referenced as the state-of-the-art benchmark inhibitor in development of improved MRE11-targeting compounds. MU147 and MU1409, recently discovered MRE11 inhibitors, inhibit MRE11 nuclease 'more specifically and effectively than the relatively weak state-of-the-art inhibitor mirin' [1]. Mirin serves as the structural template for N-alkylated endonuclease-selective derivatives PFM01 and PFM03, which were developed through direct chemical modification of the Mirin scaffold [2]. This established benchmark status makes (E/Z)-Mirin essential as a positive control and reference standard in any MRN/MRE11 inhibitor screening or validation study.

Chemical Probe MRE11 Nuclease SAR Studies Benchmark Reference

(E/Z)-Mirin: Optimal Research Applications Driven by Differentiated Evidence


Upstream MRN Complex Interrogation with Preserved ATM Kinase Integrity

Use (E/Z)-Mirin (12 μM IC50) when experimental objectives require blocking MRN-dependent ATM activation while leaving ATM kinase catalytic function intact. This is critical for studies distinguishing damage-sensing (MRN) from downstream kinase signaling (ATM). Unlike KU-55933 (13 nM direct ATM inhibitor), Mirin enables researchers to interrogate MRN-specific functions without confounding direct ATM kinase inhibition [1].

Exonuclease-Dependent DNA End Resection and Homologous Recombination Studies

Employ (E/Z)-Mirin at 50-100 μM for experiments specifically requiring inhibition of Mre11-associated exonuclease activity and homology-directed repair (HDR). Mirin abolishes HDR in mammalian cells and blocks 3' and 5' exonuclease activity. Do NOT substitute with PFM01 or PFM03, which are endonuclease-selective and do not inhibit exonuclease activity, as confirmed by direct comparative nuclease assays with human MRN/MRE11 [2].

G2/M Checkpoint Abrogation and Mitotic Entry Forcing Studies

Apply (E/Z)-Mirin at 25-50 μM to prevent IR-induced G2/M checkpoint arrest and force mitotic entry (~10-fold mitotic population increase at 25 μM post-IR). This phenotype is mechanistically distinct from the G2 arrest induced by ATM kinase inhibitors like KU-55933. Researchers studying checkpoint bypass, mitotic catastrophe, or radiosensitization via MRN inhibition should select Mirin specifically for this functional outcome .

Benchmark Reference Standard for Novel MRE11 Inhibitor Validation

Procure (E/Z)-Mirin as the established benchmark reference compound for MRN/MRE11 inhibitor screening and validation studies. Mirin is the prototypical MRN inhibitor against which next-generation compounds (e.g., MU147, MU1409, PFM01, PFM03) are quantitatively compared. Its inclusion as a positive control ensures experimental reproducibility and enables direct potency comparison with novel chemical entities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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